molecular formula C11H21BO2 B2970030 rac-2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane,trans CAS No. 2375816-12-7

rac-2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane,trans

Cat. No.: B2970030
CAS No.: 2375816-12-7
M. Wt: 196.1
InChI Key: KOKIOKRQOCRQHK-RKDXNWHRSA-N
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Description

rac-2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane,trans: is a boronic ester compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group and a dioxaborolane ring. The presence of these functional groups imparts specific chemical properties that make it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane,trans typically involves the reaction of a cyclopropyl derivative with a boronic ester precursor. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: rac-2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane,trans undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce various biaryl compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The unique structure allows for interactions with specific biological targets, making it a candidate for drug development.

Medicine: In medicine, the compound’s derivatives are explored for their therapeutic potential. Research is ongoing to evaluate their efficacy in treating various diseases, including cancer and inflammatory conditions.

Industry: In industrial applications, this compound is used in the production of advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of rac-2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane,trans involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules. This interaction can inhibit the activity of enzymes and other proteins, leading to various biological effects. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • rac-ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate
  • rac-[(1R,2R)-2-ethylcyclopropyl]methanamine hydrochloride
  • rac-2-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Comparison: Compared to similar compounds, rac-2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane,trans stands out due to its unique combination of a cyclopropyl group and a boronic ester. This combination imparts distinct chemical properties, such as enhanced reactivity in cross-coupling reactions and specific interactions with biological targets. The presence of the dioxaborolane ring also contributes to its stability and versatility in various applications.

Properties

IUPAC Name

2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO2/c1-6-8-7-9(8)12-13-10(2,3)11(4,5)14-12/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKIOKRQOCRQHK-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375816-12-7
Record name rac-2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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